2-({[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)pyrimidine-4,6-diamine
Overview
Description
This compound is a potential drug candidate used in the treatment of certain types of cancers due to its inhibitory effect on specific enzymes involved in cancer cell proliferation and survival .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a thiazole ring attached to a pyrimidine ring via a sulfanyl group. Additionally, the thiazole ring is substituted with a 4-ethoxy-3-methoxyphenyl group .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 389.5. It’s soluble in DMSO and has a boiling point of 661.3±65.0°C at 760 mmHg. The density is 1.41±0.1 g/cm3 .Scientific Research Applications
Antiviral Activity
In the study of antiviral activities, a related compound, 2,4-diamino-6-hydroxypyrimidines, exhibited significant inhibition against retroviruses, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Synthesis and Structural Analysis
A study focused on the synthesis of 6-benzimidazolyl-5-nitrosopyrimidines, which are structurally related to the compound , described novel methods and detailed the molecular structures of the products (Cobo et al., 2018).
Antimicrobial Activities
The research on the synthesis of thiazoles and their derivatives, including compounds similar to the one , demonstrated antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008).
Infrared Spectra Analysis
An older study analyzed the infrared spectra of sulfonamide derivatives, including those with pyrimidine, providing insights into the structural properties of similar compounds (Uno et al., 1963).
Fluorescent Properties
A 2012 study synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidines, which are structurally related, and analyzed their fluorescence properties (Yokota et al., 2012).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, closely related to the query compound, were investigated as corrosion inhibitors for mild steel in acidic environments, demonstrating their potential in material science (Soltani et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-24-12-5-4-10(6-13(12)23-2)16-20-11(8-25-16)9-26-17-21-14(18)7-15(19)22-17/h4-8H,3,9H2,1-2H3,(H4,18,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHRBBNZAVXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NC(=CC(=N3)N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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